1,4-bis(2-methoxyethyl)piperazine dihydrochloride CAS number
1,4-bis(2-methoxyethyl)piperazine dihydrochloride CAS number
An In-Depth Technical Guide to 1,4-bis(2-methoxyethyl)piperazine Dihydrochloride for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Chemical Identification and Physicochemical Properties
The core structure is 1,4-bis(2-methoxyethyl)piperazine. The dihydrochloride salt is formed by the protonation of the two nitrogen atoms of the piperazine ring by two equivalents of hydrochloric acid.
Parent Compound: 1,4-bis(2-methoxyethyl)piperazine[2]
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Molecular Formula: C10H22N2O2[2]
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IUPAC Name: 1,4-bis(2-methoxyethyl)piperazine
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InChI Key: CSBQJXMJRFQQAK-UHFFFAOYSA-N[2]
Physicochemical Data Summary
| Property | Value (Predicted for Parent Compound) | Significance in Drug Development |
| Monoisotopic Mass | 202.16812 Da[2] | Influences mass spectrometry analysis and metabolic fate. |
| Molecular Weight | 202.29 g/mol | Affects diffusion, absorption, and overall pharmacokinetics. |
| XlogP | -0.2[2] | Indicates hydrophilicity, suggesting good aqueous solubility. |
| Hydrogen Bond Donors | 0 | Reduced potential for strong intermolecular interactions in membranes. |
| Hydrogen Bond Acceptors | 4 | Can interact with biological targets and improve aqueous solubility. |
The dihydrochloride salt is expected to exhibit significantly higher aqueous solubility and a lower pH in solution compared to the free base, which is a critical consideration for formulation development and in vitro assays.
Synthesis and Formulation Considerations
Proposed Synthesis Workflow
The synthesis of 1,4-bis(2-methoxyethyl)piperazine dihydrochloride can be approached through a straightforward N-alkylation of piperazine. A common method involves the reaction of piperazine with a suitable 2-methoxyethylating agent, followed by salt formation.
Step-by-Step Protocol:
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N-Alkylation: Piperazine is reacted with two equivalents of a 2-methoxyethyl halide (e.g., 2-bromoethyl methyl ether or 2-chloroethyl methyl ether) in the presence of a base (like potassium carbonate) and a suitable solvent (such as acetonitrile). The reaction is typically heated to drive it to completion.
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Work-up and Purification: After the reaction, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude 1,4-bis(2-methoxyethyl)piperazine can be purified by distillation or chromatography.
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Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., isopropanol or ethanol). Two equivalents of hydrochloric acid (either as a gas or a concentrated solution) are added, leading to the precipitation of 1,4-bis(2-methoxyethyl)piperazine dihydrochloride.
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Isolation: The precipitated salt is collected by filtration, washed with a cold solvent, and dried under a vacuum.
Caption: Proposed synthesis of 1,4-bis(2-methoxyethyl)piperazine dihydrochloride.
Formulation Insights
The dihydrochloride salt form is generally preferred for pharmaceutical development due to its improved stability and solubility. Its expected high water solubility makes it suitable for aqueous formulations for oral or parenteral administration. The pH of the formulation will need to be carefully controlled to ensure the stability of the compound and compatibility with physiological conditions.
Applications in Research and Drug Development
The piperazine ring is a cornerstone in medicinal chemistry, offering a desirable combination of properties:
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Pharmacokinetic Modulation: The two nitrogen atoms can be functionalized to fine-tune a molecule's solubility, lipophilicity, and metabolic stability.[1]
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Pharmacodynamic Tuning: The piperazine ring can act as a rigid spacer between pharmacophores, ensuring an optimal orientation for binding to a biological target.[1]
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Basicity: The basicity of the nitrogen atoms allows for salt formation, improving the pharmaceutical properties of a drug candidate.[1]
1,4-bis(2-methoxyethyl)piperazine dihydrochloride can serve as a valuable building block for creating new chemical entities with potential therapeutic applications across various domains, including oncology, neuroscience, and infectious diseases.[1]
Caption: The role of the piperazine scaffold in drug discovery.
Analytical Methodologies
Accurate quantification of piperazine-containing compounds is crucial. Since the piperazine moiety lacks a strong UV chromophore, direct detection by HPLC-UV is challenging at low concentrations.[3][4] A common strategy is derivatization to introduce a UV-active group.[3][4]
Hypothetical HPLC-UV Method with Derivatization
Principle: Reaction with 4-chloro-7-nitrobenzofuran (NBD-Cl) yields a stable, UV-active derivative that can be readily quantified.[3]
Step-by-Step Protocol:
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Standard and Sample Preparation: Prepare stock solutions of 1,4-bis(2-methoxyethyl)piperazine dihydrochloride and the test sample in a suitable diluent (e.g., water or methanol).
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Derivatization:
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To an aliquot of the standard or sample solution, add a buffer solution (e.g., borate buffer, pH 9.5).
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Add a solution of NBD-Cl in a suitable solvent (e.g., acetonitrile).
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Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific duration to ensure complete reaction.
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Quench the reaction by adding an acid (e.g., phosphoric acid).
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Set to the absorbance maximum of the NBD derivative (around 340 nm).[3]
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Column Temperature: 35°C.[3]
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Quantification: The concentration of the analyte is determined by comparing the peak area of the derivatized sample to a calibration curve generated from the derivatized standards.
Environmental, Health, and Safety (EHS) Considerations
While a specific Safety Data Sheet (SDS) for 1,4-bis(2-methoxyethyl)piperazine dihydrochloride is not available, the following precautions are recommended based on data for structurally related compounds like 1-(2-methoxyethyl)piperazine and piperazine dihydrochloride.[5][6]
| Hazard Category | Recommendations |
| Eye Contact | May cause serious eye irritation or damage.[7] Wear appropriate safety glasses with side-shields or goggles. |
| Skin Contact | May cause skin irritation or burns.[6] Wear protective gloves and clothing.[6] |
| Inhalation | May cause respiratory tract irritation.[6] Use only in a well-ventilated area or under a chemical fume hood.[6] |
| Ingestion | Do not ingest.[6] If swallowed, seek immediate medical attention.[6] |
| First Aid | In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[5][6] If inhaled, move to fresh air.[5][6] |
Always consult a comprehensive and up-to-date SDS before handling any chemical.
Hypothetical Mechanism of Action: A Link to GABAergic Modulation
The parent compound, piperazine, is known for its anthelmintic properties, which it exerts by acting as a GABA (γ-aminobutyric acid) receptor agonist on the neuromuscular junctions of parasites.[8][9] This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis and subsequent expulsion of the parasite from the host.[8][10][11]
While 1,4-bis(2-methoxyethyl)piperazine itself has not been characterized for this activity, its core piperazine structure suggests that it could be a starting point for developing novel modulators of GABA receptors or other related targets in the central nervous system. The methoxyethyl side chains would significantly alter the molecule's properties compared to unsubstituted piperazine, potentially leading to different selectivity and potency profiles.
Caption: The GABAergic mechanism of action of the piperazine scaffold.
Conclusion
1,4-bis(2-methoxyethyl)piperazine dihydrochloride, leveraging the privileged piperazine scaffold, represents a promising building block for the synthesis of novel chemical entities in drug discovery. Its anticipated favorable physicochemical properties, particularly in its dihydrochloride salt form, make it an attractive starting point for developing new therapeutics. Further research into its synthesis, biological activity, and safety profile is warranted to fully explore its potential.
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